2,4,6-Trihydroxybenzoic Acid
2,4,6-Trihydroxybenzoic Acid
2, 4, 6-Trihydroxybenzoic acid, also known as phloroglucincarboxylic acid, belongs to the class of organic compounds known as hydroxybenzoic acid derivatives. Hydroxybenzoic acid derivatives are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl groups. 2, 4, 6-Trihydroxybenzoic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, 2, 4, 6-trihydroxybenzoic acid is primarily located in the cytoplasm. Outside of the human body, 2, 4, 6-trihydroxybenzoic acid can be found in garden onion and onion-family vegetables. This makes 2, 4, 6-trihydroxybenzoic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
83-30-7
VCID:
VC0032333
InChI:
InChI=1S/C7H6O5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H,(H,11,12)
SMILES:
C1=C(C=C(C(=C1O)C(=O)O)O)O
Molecular Formula:
C7H6O5
Molecular Weight:
170.12 g/mol
2,4,6-Trihydroxybenzoic Acid
CAS No.: 83-30-7
Reference Standards
VCID: VC0032333
Molecular Formula: C7H6O5
Molecular Weight: 170.12 g/mol
CAS No. | 83-30-7 |
---|---|
Product Name | 2,4,6-Trihydroxybenzoic Acid |
Molecular Formula | C7H6O5 |
Molecular Weight | 170.12 g/mol |
IUPAC Name | 2,4,6-trihydroxybenzoic acid |
Standard InChI | InChI=1S/C7H6O5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H,(H,11,12) |
Standard InChIKey | IBHWREHFNDMRPR-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1O)C(=O)O)O)O |
Canonical SMILES | C1=C(C=C(C(=C1O)C(=O)O)O)O |
Melting Point | 207-210°C |
Physical Description | Solid |
Description | 2, 4, 6-Trihydroxybenzoic acid, also known as phloroglucincarboxylic acid, belongs to the class of organic compounds known as hydroxybenzoic acid derivatives. Hydroxybenzoic acid derivatives are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl groups. 2, 4, 6-Trihydroxybenzoic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, 2, 4, 6-trihydroxybenzoic acid is primarily located in the cytoplasm. Outside of the human body, 2, 4, 6-trihydroxybenzoic acid can be found in garden onion and onion-family vegetables. This makes 2, 4, 6-trihydroxybenzoic acid a potential biomarker for the consumption of these food products. |
Synonyms | 2,4,6-Trihydroxybenzenecarboxylic Acid; NSC 36720; Phloroglucinic Acid; Phloroglucinolcarboxylic Acid |
PubChem Compound | 66520 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume